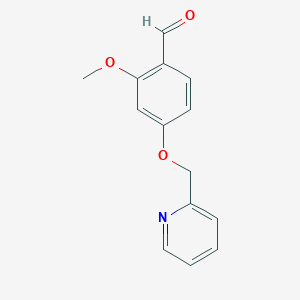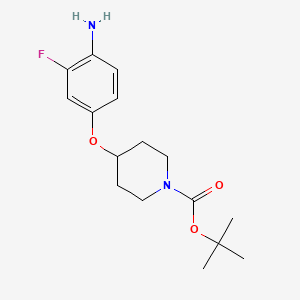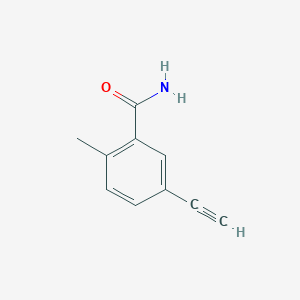
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride
Overview
Description
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C12H6Cl2F3NO3S. It is known for its applications in various fields, including agrochemicals and pharmaceuticals. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride typically involves the reaction of 3-chloro-5-trifluoromethylpyridine with 4-chlorosulfonyl-3-methylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Scientific Research Applications
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and pesticides.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride involves its interaction with specific molecular targets. For example, in agrochemical applications, it inhibits the action of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the metabolic processes in target organisms, leading to their death .
Comparison with Similar Compounds
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in similar applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A compound with antibacterial properties.
These compounds share similar structural motifs but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(23(15,20)21)2-3-11(7)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVUJQFEGGTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
